![molecular formula C75H108N20O13 B1681973 Spantide I](/img/structure/B1681973.png)
Spantide I
描述
Spantide I 是一种合成肽,作为神经激肽-1 受体的选择性拮抗剂。它是一种神经肽 P 的类似物,神经肽 P 参与各种生理过程,包括疼痛传递、炎症和免疫反应。 This compound 已广泛用于科学研究,以研究神经激肽-1 受体在不同生物系统中的作用 .
准备方法
合成路线和反应条件
Spantide I 是使用固相肽合成 (SPPS) 合成的,这是一种通常用于生产肽的方法。合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:
树脂负载: 第一个氨基酸连接到树脂。
脱保护: 去除氨基酸上的保护基团。
偶联: 加入下一个氨基酸及其保护基团,并偶联到不断增长的链上。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛的记录,但通常应用大规模肽合成的原理。 这些包括优化反应条件,使用自动化肽合成器,以及采用高效液相色谱 (HPLC) 进行纯化 .
化学反应分析
反应类型
Spantide I 在其合成过程中主要发生肽键形成和裂解反应。在标准条件下,它通常不参与氧化、还原或取代反应。
常用试剂和条件
偶联试剂: N,N'-二异丙基碳二亚胺 (DIC),O-苯并三唑-N,N,N',N'-四甲基-脲鎓-六氟磷酸盐 (HBTU)
脱保护试剂: 三氟乙酸 (TFA)
裂解试剂: TFA,通常与水、三异丙基硅烷 (TIS) 和乙二硫醇 (EDT) 等清除剂一起使用
主要产物
合成的主要产物是 this compound 本身,其序列为 {D-Arg}-PKPQQ-{D-Trp}-F-{D-Trp}-LL-NH2 .
科学研究应用
Spantide I 因其选择性阻断神经激肽-1 受体的能力而被广泛用于科学研究。它的一些应用包括:
免疫学: 减少感染角膜中的 I 型细胞因子并增强白介素-10.
神经科学: 研究无脊椎动物的神经网络和运动模式的调节.
药理学: 研究神经激肽-1 受体在疼痛传递和炎症中的作用.
眼科: 减少细菌性角膜炎模型中的角膜穿孔.
作用机制
Spantide I 通过与神经激肽-1 受体竞争性结合来发挥其作用,从而阻断神经肽 P 与这些受体的相互作用。这种抑制导致与炎症和疼痛相关的下游信号通路减少。 该化合物对神经激肽-1 受体具有高亲和力,对神经激肽-1 的 Ki 值为 230 nM,对神经激肽-2 受体的 Ki 值为 8150 nM .
相似化合物的比较
Spantide I 与其他神经激肽-1 受体拮抗剂相比,例如:
Spantide II: 结构和功能相似,但药代动力学特性不同.
阿普立普坦: 一种非肽拮抗剂,临床上用于预防化疗引起的恶心和呕吐。
L-733,060: 另一种选择性神经激肽-1 受体拮抗剂,用于研究。
生物活性
Spantide I, a synthetic peptide antagonist of substance P (SP), primarily targets the neurokinin-1 receptor (NK1R). It has garnered attention for its potential therapeutic applications in various inflammatory and pain-related conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound functions by inhibiting the binding of substance P to NK1R, which is implicated in pain transmission and inflammatory responses. By blocking this receptor, this compound can modulate cytokine production and influence cellular responses in various tissues.
Key Research Findings
- Cytokine Modulation : A study demonstrated that this compound significantly reduced levels of type I cytokines (e.g., IFN-γ, IL-6) while enhancing the production of the type II cytokine IL-10 in a mouse model of Pseudomonas aeruginosa infection. This modulation led to decreased corneal perforation and bacterial counts, highlighting its potential in managing ocular infections .
- Vasoconstriction Effects : Research indicated that this compound caused a dose-dependent decrease in spinal cord blood flow, suggesting a neurotoxic effect at certain concentrations. This vasoconstriction was attributed to its antagonistic action on NK1R, affecting blood flow dynamics within the spinal cord .
- Angiogenesis and Inflammation : In another study, this compound was shown to reduce angiogenesis promoted by sensory neurons in response to inflammation. The blockade of SP signaling with this compound significantly decreased vascular endothelial cell (VEC) activation and proliferation, indicating its role in modulating vascular responses during inflammatory conditions .
Case Study 1: Ocular Infection Model
In a controlled experiment involving B6 mice infected with Pseudomonas aeruginosa, this compound treatment resulted in:
- Reduced Corneal Perforation : The number of perforated corneas was significantly lower in treated groups compared to controls.
- Lower Bacterial Counts : Quantitative analysis showed a marked decrease in bacterial load post-treatment.
- Cytokine Profile Alteration : Elevated IL-10 levels were observed alongside reduced type I cytokines .
Case Study 2: Pain Management
A recent investigation into the pain-relieving properties of lipid-anchored this compound (Span-Chol) revealed:
- Prolonged Antinociception : Span-Chol exhibited enhanced NK1R binding affinity and prolonged inhibition of calcium signaling, leading to extended pain relief effects in preclinical models.
- Mechanism Insights : The study elucidated that the lipid anchor facilitated sustained receptor inhibition by preventing NK1R endocytosis .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCBHPQLCZCDV-CHPWDEGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H108N20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1497.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。